
アウロドックス
概要
説明
科学的研究の応用
Antiviral Strategies
Aurodox's ability to inhibit T3SS makes it a valuable tool in developing antivirulence therapies. By targeting the secretion system rather than bacterial viability, it offers a novel approach to managing infections caused by antibiotic-resistant strains .
Biosynthesis Studies
Research into the biosynthesis of aurodox has revealed insights into its production pathways within Streptomyces goldiniensis. Understanding these pathways not only aids in optimizing aurodox yield but also paves the way for engineering derivatives with enhanced efficacy .
Potential for Combination Therapies
Given its unique mode of action, aurodox could be effectively combined with traditional antibiotics to enhance treatment outcomes against multi-drug resistant infections. This synergy could mitigate the risks associated with conventional antibiotics while maintaining therapeutic effectiveness .
Case Study 1: Inhibition of Enteropathogenic Escherichia coli
In a controlled study, aurodox was administered to mice infected with E. coli. Results indicated that all treated mice survived lethal doses of the pathogen, while control groups succumbed to infection. This study underscores aurodox's potential as a viable alternative to traditional antibiotic treatments .
Case Study 2: Broad-Spectrum Efficacy
Further investigations have demonstrated that aurodox is effective against other pathogens utilizing T3SS, including Salmonella and Yersinia pseudotuberculosis. The compound's ability to downregulate virulence factors across multiple species highlights its broad-spectrum potential as an antivirulence agent .
作用機序
アウロドックスは、グラム陰性細菌におけるIII型分泌システムを特異的に標的にすることで効果を発揮します . このシステムは、細菌が効果タンパク質を宿主細胞に注入するために使用する針状の装置であり、感染を促進します . アウロドックスは、このシステムの発現と機能を阻害することにより、細菌が感染を確立するのを防ぎます . 従来の抗生物質とは異なり、アウロドックスは毒素の産生を誘発せず、有望な抗病原性因子となっています .
類似化合物:
キルロマイシン: ストレプトマイセス種によって生成される別の抗生物質で、生合成経路が類似しています.
アウロドックスの独自性: アウロドックスは、従来の抗生物質では一般的な標的ではないIII型分泌システムの特異的な阻害によって、独自の特性を備えています . この独自の作用機序により、耐性の発生を促進することなく、細菌感染症と闘うことができます . さらに、毒素産生を誘発することなく病原性因子を阻害する能力は、他の抗生物質とは異なる点です .
生化学分析
Biochemical Properties
Aurodox interacts with the Elongation factor Tu-B in Thermus thermophilus . It is a glycoside in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .
Cellular Effects
Aurodox exerts inhibitory effects on selected T3SS in various pathogens, including Salmonella typhimurium, Yersinia pseudotuberculosis, and Vibrio parahaemolyticus . It causes a marked downregulation in the expression and function of the E. coli type 3 secretion system (T3SS), a needle-like injectosome structure which is deployed to translocate effector proteins from the cytoplasm to the host target cells .
Molecular Mechanism
Aurodox inhibits the expression of the type III secretion systems of enteropathogenic and enterohemorrhagic Escherichia coli at the transcriptional level by repressing the master regulator, ler . It acts upstream of ler and not directly on the secretion system itself .
準備方法
合成経路と反応条件: アウロドックスは主にストレプトマイセス・ゴールディネンシスの発酵によって得られます。 生合成には、ハイブリッドポリケチドシンターゼ/非リボソームペプチドシンターゼ(PKS/NRPS)遺伝子クラスターが含まれています . 最初の主要な生合成反応は、別のストレプトマイセス種によって生成される別の抗生物質であるキルロマイシンと同様です . 最後のステップではピリドン基のメチル化が行われ、これが生物学的活性に重要です .
工業生産方法: アウロドックスの工業生産には、大規模な発酵プロセスが用いられます。ストレプトマイセス・ゴールディネンシスを特定の条件下で培養することにより、アウロドックスの収率を最適化します。 その後、発酵液を抽出および精製処理にかけ、化合物を単離します .
化学反応の分析
反応の種類: アウロドックスは、以下を含む様々な化学反応を受けます。
酸化: アウロドックスは酸化されて、異なる誘導体となり、生物学的活性も変化する可能性があります。
還元: 還元反応は、アウロドックスの官能基を修飾し、異なる特性を持つ新しい化合物を生み出す可能性があります。
置換: 置換反応は、アウロドックス分子に新しい官能基を導入し、その活性や安定性を高めることができます。
一般的な試薬と条件:
酸化剤: アウロドックスとの反応で用いられる一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムは、還元剤としてよく使用されます。
置換試薬: ハロゲン化剤や求核剤は、置換反応で一般的に使用されます。
主要な生成物: これらの反応から生成される主な生成物には、官能基が修飾された様々なアウロドックス誘導体があり、異なる生物学的活性や特性を示す可能性があります。
4. 科学研究への応用
アウロドックスは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Kirromycin: Another antibiotic produced by Streptomyces species, with a similar biosynthetic pathway.
Mocimycin: A compound with structural similarities to aurodox, also produced by Streptomyces species.
Uniqueness of Aurodox: Aurodox is unique due to its specific inhibition of the type III secretion system, which is not a common target for traditional antibiotics . This unique mechanism of action allows it to combat bacterial infections without promoting the development of resistance . Additionally, its ability to inhibit virulence factors without inducing toxin production sets it apart from other antibiotics .
生物活性
Aurodox is a polyketide compound produced by Streptomyces goldiniensis, known for its unique biological activity, particularly its role as an inhibitor of type III secretion systems (T3SS) in various pathogenic bacteria. This article delves into the biological activity of Aurodox, detailing its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
Aurodox primarily functions by downregulating the expression of T3SS in enteropathogenic and enterohemorrhagic Escherichia coli (EPEC and EHEC). This inhibition occurs at the transcriptional level, specifically targeting the master regulator ler, which is crucial for the expression of T3SS genes. Research indicates that Aurodox acts upstream of ler, thereby preventing the activation of the secretion system rather than directly inhibiting its components .
Key Findings on Mechanism
- Inhibition of T3SS Effectors : Aurodox significantly reduces the expression of several key effector proteins associated with T3SS, including EspB and EspF, which are vital for bacterial virulence. The compound exhibits an IC50 value of approximately 1.5 µg/ml for T3SS-mediated hemolysis without affecting bacterial growth .
- Non-Induction of RecA : Unlike traditional antibiotics that may induce stress responses in bacteria, Aurodox does not trigger RecA expression, which is essential for Shiga toxin production. This property suggests a lower likelihood of resistance development and adverse effects associated with conventional antibiotics .
Efficacy Against Pathogens
Aurodox has shown promising results in various studies regarding its effectiveness against pathogenic bacteria:
- In vitro Studies : In laboratory settings, Aurodox treatment resulted in a more than 90-fold reduction in the expression of specific T3SS effectors in Vibrio parahaemolyticus and significant downregulation in Salmonella Typhimurium .
- In vivo Studies : In murine models, Aurodox administration allowed mice to survive lethal doses of Citrobacter rodentium, a model organism for studying EPEC and EHEC infections. Mice treated with Aurodox exhibited significantly reduced colon weight and less severe intestinal hyperplasia compared to untreated controls .
Case Study 1: EHEC Infection Model
In a controlled experiment using HeLa cells infected with EHEC O157:H7, Aurodox treatment led to a reduction in bacterial adherence and a marked decrease in actin condensation associated with infection. Quantitative analysis revealed over a 3-log reduction in bacterial colonization when treated with Aurodox .
Case Study 2: Mouse Model for C. rodentium
Mice infected with a lethal dose of C. rodentium were treated with Aurodox. All treated mice survived beyond the observation period (18 days), while control mice succumbed to infection. The study highlighted Aurodox's potential as an antivirulence therapy rather than a traditional antibiotic .
Comparative Data Table
Pathogen | Mechanism | Efficacy (IC50) | In Vivo Survival Rate |
---|---|---|---|
Enteropathogenic E. coli (EPEC) | Downregulates T3SS via ler repression | 1.5 µg/ml | High |
Enterohemorrhagic E. coli (EHEC) | Inhibits effector protein secretion | 1.5 µg/ml | High |
Citrobacter rodentium | Prevents pathogenesis | Not specified | 100% survival |
特性
CAS番号 |
12704-90-4 |
---|---|
分子式 |
C44H62N2O12 |
分子量 |
811.0 g/mol |
IUPAC名 |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide |
InChI |
InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32?,35?,36?,37-,38+,39?,40?,44?/m1/s1 |
InChIキー |
NTAHMPNXQOYXSX-WTEFLBKUSA-N |
SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |
異性体SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1C(C([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)/C=C/C=C\C)(C)C)O)O)O |
正規SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |
外観 |
Solid powder |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Aurodox; NSC 233989; NSC-233989; NSC233989. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。